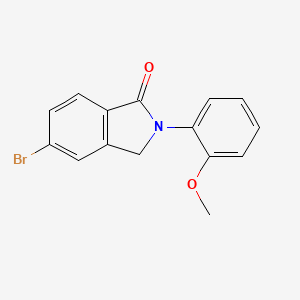
5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one: is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom and a methoxy group in the structure of this compound makes it particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves the following steps:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound is then brominated using bromine in the presence of iron powder as a catalyst.
Deacetylation: Finally, the acetyl group is removed in a sodium hydrogen carbonate solution to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen or other substituents.
Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: De-brominated products or other substituted derivatives.
Substitution: Various arylated products depending on the nucleophile used in the reaction.
科学的研究の応用
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Activity: Isoindolinones, including this compound, are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine:
Drug Development: The compound’s structure is explored for developing new drugs targeting various diseases, including cancer and infectious diseases.
Industry:
作用機序
The mechanism of action of 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one is not fully elucidated. it is believed to interact with various molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
類似化合物との比較
2-Methoxy-5-bromophenyl antimony compounds: These compounds share a similar bromine and methoxy substitution pattern but differ in their core structure and applications.
Tris(5-bromo-2-methoxyphenyl)antimony: This compound also contains the 5-bromo-2-methoxyphenyl moiety but is used in different chemical contexts.
Uniqueness:
Structural Features: The unique combination of the isoindolinone core with bromine and methoxy substituents gives 5-Bromo-2-(2-methoxyphenyl)-2,3-dihydro-1H-isoindol-1-one distinct chemical and biological properties.
Applications: Its versatility in various fields, from drug development to material science, highlights its unique potential compared to other similar compounds
特性
CAS番号 |
918331-62-1 |
|---|---|
分子式 |
C15H12BrNO2 |
分子量 |
318.16 g/mol |
IUPAC名 |
5-bromo-2-(2-methoxyphenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C15H12BrNO2/c1-19-14-5-3-2-4-13(14)17-9-10-8-11(16)6-7-12(10)15(17)18/h2-8H,9H2,1H3 |
InChIキー |
ZLVHBYRLTPMBCD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CC3=C(C2=O)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-Difluorophenyl)-4-[4-(3-methoxyphenyl)piperazin-1-yl]butanamide](/img/structure/B14177391.png)
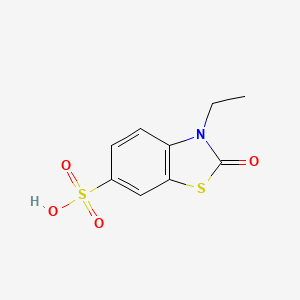
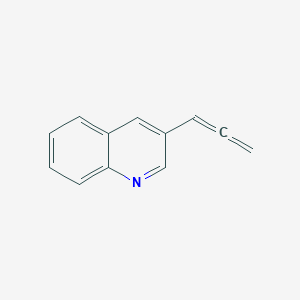
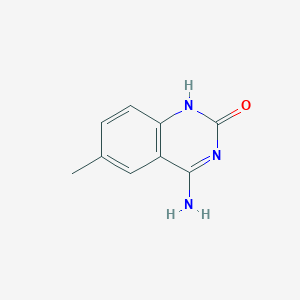
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
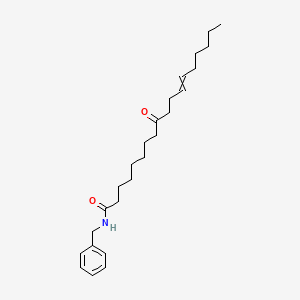

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
![([1,1'-Biphenyl]-3-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14177453.png)
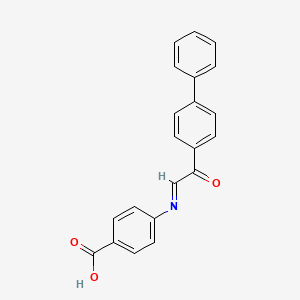
![Piperazine, 1-[(3,4-dichlorophenyl)[4-(1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B14177463.png)
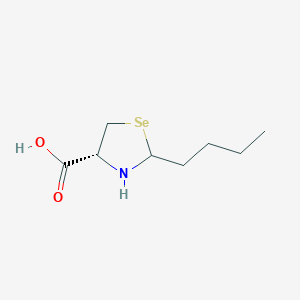
![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)
